molecular formula C13H23ClN4O3S B001178 Ranitidine hydrochloride CAS No. 66357-59-3

Ranitidine hydrochloride

Cat. No. B001178
CAS RN: 66357-59-3
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-KJEVSKRMSA-N
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Description

Ranitidine hydrochloride is a histamine H2-receptor antagonist that has been widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting stomach acid production. Unlike its predecessor, cimetidine, ranitidine does not contain an imidazole ring and is significantly more potent, offering an effective alternative for increasing the rate of healing of duodenal and gastric ulcers over a period of 4 to 6 weeks. It is also used for reducing the incidence of ulcer recurrence when administered in a maintenance dose (Brogden et al., 1982).

Synthesis Analysis

While specific details on the synthesis of ranitidine hydrochloride are not provided in the selected papers, it is known that its chemical synthesis involves the creation of a furan ring attached to a nitroethenediamine moiety, which is then converted into the hydrochloride salt form for medicinal use. The synthesis process aims to create a compound that is selective, potent, and competitive as a histamine H2-receptor antagonist, providing an effective treatment for conditions related to excess gastric acid production.

Molecular Structure Analysis

Ranitidine's molecular structure is key to its function as an H2-receptor antagonist. Its structure allows for selective inhibition of the H2 receptors in the stomach lining, reducing gastric acid secretion. This selectivity is attributed to its unique chemical structure, which differs from cimetidine by the absence of an imidazole ring, making ranitidine more potent and reducing the risk of interactions with other drugs (Brogden et al., 1982).

Scientific Research Applications

  • Treatment of Gastric Ulcers and Erosive Esophagitis : Ranitidine hydrochloride is used in bioadhesive gastroretentive formulations for treating gastric ulcers and erosive esophagitis (Adhikary & Vavia, 2008).

  • H2-Receptor Antagonist : It acts as an H2-receptor antagonist, useful in treating peptic ulcers, acute stress ulcers, and gastroesophageal reflux (Han et al., 2011).

  • Anxiety and Neuron Density Enhancement : Ranitidine treatment is linked to reduced anxiety-like behaviors in animals and an increase in pyramidal neuron density in the hippocampus (Selvaraj et al., 2023).

  • Inhibitor of Gastric Secretion : It inhibits nocturnal and pentagastrin-stimulated gastric secretion in duodenal ulceration patients (Peden, Saunders, & Wormsley, 1979).

  • Gastric Acid Secretion Inhibitor : As a selective histamine H2-receptor antagonist, it is a potent inhibitor of gastric acid secretion (Pahwa et al., 2016).

  • Study of Polymorphic Forms : Research focuses on determining ranitidine hydrochloride's polymorphic forms and their stability on prolonged storage (Bijudas & Bashpa, 2019).

  • Pharmacokinetics Study : Its pharmacokinetics have been studied using automated high-performance liquid chromatography in both oral and intravenous doses (Carey & Martin, 1979).

  • Microgranules for Ulceration Treatment : Aloe vera powder-based microgranules have been formulated for prolonged delivery of ranitidine HCl to reduce ulceration (Ikasari et al., 2016).

  • Electrochemical Determination : Graphene modified electrodes have been used to determine ranitidine hydrochloride in pharmaceutical formulations and biological fluids (Ming, 2013).

  • Effervescent Tablets Formulation : Effervescent tablets of ranitidine hydrochloride have been formulated for easy administration, masking its bitter taste (Aslani & Jahangiri, 2013).

  • Thin-Layer Chromatographic Method : A method has been developed for determining ranitidine hydrochloride and famotidine in pharmaceuticals (Novaković, 1999).

  • Gastroretentive Drug Delivery System : Studies have focused on formulating gastroretentive drug delivery systems for ranitidine hydrochloride (Dave, Amin, & Patel, 2004).

  • Colonic Metabolism and Bioavailability : Research has shown that colonic bacteria can degrade ranitidine, affecting its bioavailability from the colon (Basit & Lacey, 2001).

  • Transdermal Iontophoresis for Pediatric Therapy : Transdermal iontophoresis has been explored for delivering therapeutic pediatric doses of ranitidine hydrochloride (Djabri, Guy, & Delgado-Charro, 2012).

  • Quality Assessment of Tablets : Studies have assessed the quality of Ranitidine Hydrochloride tablets against standard requirements (Sethabouppha et al., 2013).

  • Capillary Electrophoresis Method : Capillary electrophoresis offers a complementary separation technique to HPLC and TLC for determining ranitidine and its related substances (Kelly et al., 1998).

  • Floating Tablet Development : A floating tablet was developed for oral application, ensuring sustained drug release compared to conventional tablets (Hassan, 2007).

  • UV-Vis Spectroscopy for Quantification : A method using UV-Vis spectroscopy for quantifying ranitidine tablets has been described as simple, inexpensive, and safe (Rijo et al., 2021).

  • Hypergastrinemia Induction : Ranitidine hydrochloride, as a H2-receptor antagonist, can cause significant acute hypergastrinemia (Chisholm, 1985).

Safety And Hazards

Ranitidine Hydrochloride should be handled with care to avoid dust formation . It should not be inhaled or come into contact with skin and eyes . Personal protective equipment should be used when handling this substance . It has been withdrawn from the US market due to safety concerns .

properties

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWBHVILAJZWKJ-KJEVSKRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zantac

CAS RN

71130-06-8, 66357-59-3
Record name Ranitidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-N'-methyl-2-nitrovinylidenediamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,750
Citations
T Ishida, Y In, M Inoue - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… Crystals were grown as plates from an acetonitrile solution of ranitidine hydrochloride. Crystal density was measured by the flotation method using a C6H6-CC14 mixture. A single …
Number of citations: 29 scripts.iucr.org
BS Dave, AF Amin, MM Patel - Aaps PharmSciTech, 2004 - Springer
… drug delivery system of ranitidine hydrochloride. Guar gum, … acid favors sustained release of ranitidine hydrochloride from a … pharmacokinetic parameters of ranitidine hydrochloride. The …
Number of citations: 466 link.springer.com
TS Gaginella, JH Bauman - Drug intelligence & clinical …, 1983 - journals.sagepub.com
Ranitidine is a selective, competitive histamine H 2 -receptor antagonist recently approved by the Food and Drug Administration for use in the short-term treatment of active duodenal …
Number of citations: 29 journals.sagepub.com
N Chieng, J Aaltonen, D Saville, T Rades - European Journal of …, 2009 - Elsevier
… With ranitidine hydrochloride being used more frequently than cimetidine, it was interesting to investigate whether the furan ring in ranitidine hydrochloride … Ranitidine hydrochloride also …
Number of citations: 232 www.sciencedirect.com
SM Cano, JB Montoro, C Pastor, L Pou… - American Journal of …, 1988 - academic.oup.com
… Ranitidine hydrochloride 100 mg and 200 mg was added to … Ranitidine hydrochloride has been reported to be stable in … The stability of ranitidine hydrochloride at con centrations of 50 …
Number of citations: 32 academic.oup.com
PF Taday, IV Bradley, DD Arnone, M Pepper - Journal of pharmaceutical …, 2003 - Elsevier
… To test the application of TPS to polymorph detection we investigated ranitidine hydrochloride, (N-[2-[({5-(dimethylaminomethyl)]-2-furanyl}-methyl)thio} ethyl}-N′-methyl-2-nitro-1,1-…
Number of citations: 439 www.sciencedirect.com
DM Patel, NM Patel, VF Patel, DA Bhatt - AAPS PharmSciTech, 2007 - Springer
The purpose of this research was to develop and optimize a controlled-release multiunit floating system of a highly water soluble drug, ranitidine HCl, using Compritol, Gelucire 50/13, …
Number of citations: 105 link.springer.com
A Hempel, N Camerman, D Mastropaolo… - … Section C: Crystal …, 2000 - scripts.iucr.org
… the previous ranitidine hydrochloride structure … ranitidine hydrochloride (Ishida et al., 1990) have previously been reported. Here we report the crystal structure of ranitidine hydrochloride…
Number of citations: 24 scripts.iucr.org
D Pratiwi, JP Fawcett, KC Gordon, T Rades - European journal of …, 2002 - Elsevier
… polymorphs of ranitidine hydrochloride including scanning … X-ray diffractograms of ranitidine hydrochloride form I show … of the polymorphic forms of ranitidine hydrochloride in tablets [8]. …
Number of citations: 122 www.sciencedirect.com
N Chieng, Z Zujovic, G Bowmaker, T Rades… - International journal of …, 2006 - Elsevier
… The aim of this paper was to study the effect of milling on the polymorphic stability of ranitidine hydrochloride form 1 using an oscillatory ball mill as a function of milling time and …
Number of citations: 88 www.sciencedirect.com

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